tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound featuring a tert-butyl ester group. This compound is notable for its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. The presence of the tert-butyl group imparts specific reactivity patterns and stability to the molecule, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the diazabicyclo[3.2.1]octane core through a series of cyclization reactions. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the ester group produces alcohols .
Scientific Research Applications
Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: shares similarities with other tert-butyl esters and diazabicyclo compounds.
This compound: is unique due to its specific stereochemistry and the presence of both tert-butyl and diazabicyclo groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl ester group with a diazabicyclo[3.2.1]octane core. This combination imparts specific reactivity patterns and stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
JHOFNBMKSZPAMM-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](NC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO |
Origin of Product |
United States |
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